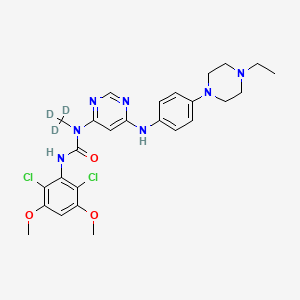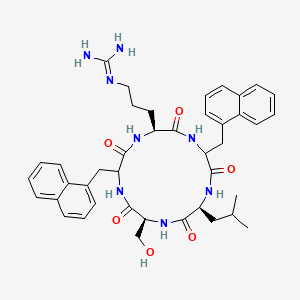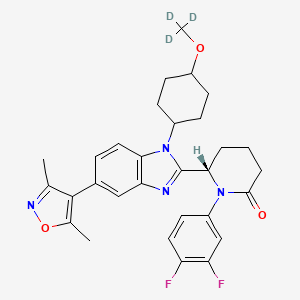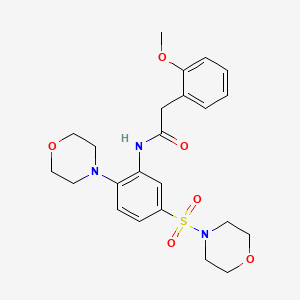
Manganese tripeptide-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Manganese tripeptide-1 is synthesized through a series of peptide coupling reactions. The process typically involves the sequential addition of amino acids to form the tripeptide chain, followed by the incorporation of manganese ions. The reaction conditions often include the use of coupling reagents such as carbodiimides and protecting groups to ensure the selective formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). The synthesized peptide is then purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the desired purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
Manganese tripeptide-1 undergoes various chemical reactions, including:
Oxidation: The manganese ion in the peptide can participate in redox reactions, leading to the formation of different oxidation states.
Reduction: The peptide can be reduced under specific conditions to alter its chemical properties.
Substitution: The peptide can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled pH and temperature conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of this compound, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
Manganese tripeptide-1 has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its redox properties.
Biology: Studied for its role in cellular signaling and regulation.
Medicine: Investigated for its potential therapeutic effects in treating skin conditions and promoting wound healing.
Industry: Utilized in the formulation of anti-aging and anti-inflammatory skincare products.
Mecanismo De Acción
The mechanism of action of manganese tripeptide-1 involves its interaction with cellular targets and pathways. The peptide can modulate the activity of enzymes and proteins involved in cellular signaling, leading to the regulation of various biological processes. For example, it can enhance collagen production and reduce inflammation by downregulating pro-inflammatory cytokines .
Comparación Con Compuestos Similares
Manganese tripeptide-1 is often compared with other bioactive peptides such as copper tripeptide-1 and palmitoyl pentapeptide-4. While all these peptides exhibit anti-aging properties, this compound is unique due to its specific interaction with manganese ions, which enhances its antioxidant and anti-inflammatory effects .
List of Similar Compounds
- Copper tripeptide-1
- Palmitoyl pentapeptide-4
- Carnosine
- Soybean peptide
- Black rice oligopeptides
Propiedades
Fórmula molecular |
C14H21MnN6O4 |
|---|---|
Peso molecular |
392.29 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2S)-2-(2-azanidylacetyl)azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate;manganese(3+) |
InChI |
InChI=1S/C14H23N6O4.Mn/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;/h7-8,10-11,16H,1-6,15H2,(H4,17,18,19,20,21,22,23,24);/q-1;+3/p-2/t10-,11-;/m0./s1 |
Clave InChI |
RRJBNSKBENJJDA-ACMTZBLWSA-L |
SMILES isomérico |
C1=C(N=CN1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)[O-])[N-]C(=O)C[NH-].[Mn+3] |
SMILES canónico |
C1=C(N=CN1)CC(C(=O)NC(CCCCN)C(=O)[O-])[N-]C(=O)C[NH-].[Mn+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(4-chloro-9-oxo-12-propan-2-yl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-[(3R)-1-(cyclopropylmethyl)piperidin-3-yl]acetamide](/img/structure/B12377369.png)



![2-(Dimethylamino)-2-[2-(4-heptoxyphenyl)ethyl]propane-1,3-diol;hydrochloride](/img/structure/B12377407.png)






